Physicochemical Differentiation: Lipophilicity and Basicity Compared to 2-Aminothiazole
The bithiazole scaffold of [4,5'-Bithiazol]-2-amine confers significantly higher lipophilicity and lower basicity compared to the simple 2-aminothiazole building block. [4,5'-Bithiazol]-2-amine has a predicted XLogP3 of 1.3, whereas 2-aminothiazole exhibits a lower experimental logP of approximately 0.38 [1]. Additionally, the predicted pKa of the 2-amine in the bithiazole is 3.23 ± 0.10, substantially lower than the experimental pKa of 5.36 for 2-aminothiazole [1]. This ~2.1 log unit decrease in basicity and 0.9 log unit increase in lipophilicity alters the compound's ionization state at physiological pH and its passive membrane permeability profile, which are critical parameters for lead optimization in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) and Basicity (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; pKa (predicted) = 3.23 ± 0.10 |
| Comparator Or Baseline | 2-Aminothiazole: logP = 0.38; pKa = 5.36 (experimental at 20°C) |
| Quantified Difference | ΔlogP ≈ +0.92; ΔpKa ≈ -2.13 |
| Conditions | Predicted values from ACD/Labs or similar software; experimental values for 2-aminothiazole from ChemicalBook |
Why This Matters
Higher lipophilicity and reduced basicity directly impact oral bioavailability and CNS penetration potential, making [4,5'-Bithiazol]-2-amine a preferred core for certain drug discovery programs over the simpler 2-aminothiazole.
- [1] Kuujia. 4-(1,3-Thiazol-5-yl)-1,3-thiazol-2-amine (CAS 1506007-00-6). Predicted XLogP3 1.3, pKa 3.23±0.10. Accessed April 2026. View Source
